molecular formula C22H20BrClN2O3S B296987 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-chlorobenzyl)acetamide

2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-chlorobenzyl)acetamide

カタログ番号: B296987
分子量: 507.8 g/mol
InChIキー: XMYQBERWXPGBSU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-chlorobenzyl)acetamide is a synthetic compound that is widely used in scientific research for its potential therapeutic applications. This compound is also known as BMS-345541, and it is a selective inhibitor of the IκB kinase (IKK) complex. IKK is an enzyme that plays a crucial role in the regulation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the immune response, inflammation, and cell survival.

作用機序

BMS-345541 selectively inhibits the phosphorylation of IKKβ, which is a key component of the IKK complex. IKKβ phosphorylates the inhibitor of κB (IκB), which leads to the degradation of IκB and the release of NF-κB. NF-κB then translocates to the nucleus and activates the transcription of target genes. By inhibiting IKKβ phosphorylation, BMS-345541 prevents the activation of NF-κB and the subsequent transcription of target genes.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have anti-inflammatory effects in various cell types and animal models. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. BMS-345541 has also been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. In addition, BMS-345541 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

実験室実験の利点と制限

One of the advantages of using BMS-345541 in lab experiments is its selectivity for the IKK complex. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the NF-κB pathway. Another advantage of using BMS-345541 is its stability in aqueous solutions, which allows for easy storage and handling. However, one limitation of using BMS-345541 is its relatively low potency compared to other IKK inhibitors. This compound also has poor solubility in organic solvents, which can limit its use in certain experimental settings.

将来の方向性

There are several future directions for the use of BMS-345541 in scientific research. One direction is the development of more potent and selective IKK inhibitors based on the structure of BMS-345541. Another direction is the investigation of the therapeutic potential of BMS-345541 in various disease models, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, the use of BMS-345541 in combination with other therapeutic agents may enhance its efficacy and reduce its potential side effects.

合成法

The synthesis of 2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-chlorobenzyl)acetamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-bromoaniline with p-toluenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-chlorobenzylamine to form the corresponding amine derivative. The final step involves the acetylation of the amine group with acetic anhydride to yield the desired product.

科学的研究の応用

2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(2-chlorobenzyl)acetamide is widely used as a tool compound in scientific research to study the NF-κB signaling pathway. This compound has been shown to selectively inhibit the IKK complex, which results in the suppression of NF-κB activation. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Dysregulation of the NF-κB pathway has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Therefore, the selective inhibition of IKK by BMS-345541 has the potential to be a therapeutic strategy for these diseases.

特性

分子式

C22H20BrClN2O3S

分子量

507.8 g/mol

IUPAC名

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-[(2-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C22H20BrClN2O3S/c1-16-6-12-20(13-7-16)30(28,29)26(19-10-8-18(23)9-11-19)15-22(27)25-14-17-4-2-3-5-21(17)24/h2-13H,14-15H2,1H3,(H,25,27)

InChIキー

XMYQBERWXPGBSU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)Br

正規SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。